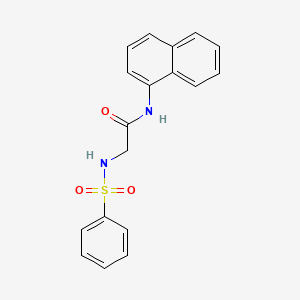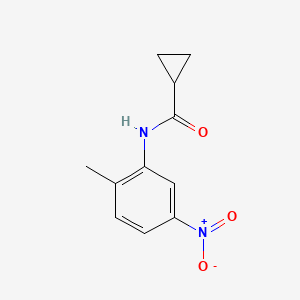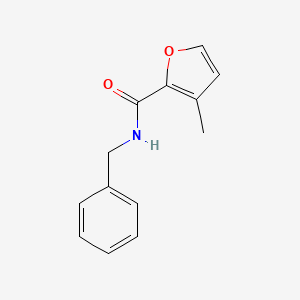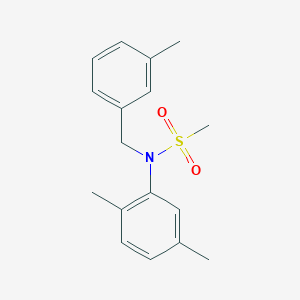![molecular formula C14H20N2O2 B5755005 1-ethyl-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5755005.png)
1-ethyl-4-[3-(5-methyl-2-furyl)acryloyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-4-[3-(5-methyl-2-furyl)acryloyl]piperazine is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development. It is a piperazine derivative that exhibits a range of biochemical and physiological effects, making it a valuable tool in various fields of study.
Mécanisme D'action
The mechanism of action of 1-ethyl-4-[3-(5-methyl-2-furyl)acryloyl]piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
1-ethyl-4-[3-(5-methyl-2-furyl)acryloyl]piperazine exhibits a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells. It has also been shown to reduce oxidative stress and inflammation, making it a potential candidate for the treatment of neurodegenerative diseases and cardiovascular disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-ethyl-4-[3-(5-methyl-2-furyl)acryloyl]piperazine in lab experiments is its ability to exhibit a range of biochemical and physiological effects, making it a valuable tool in various fields of study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.
Orientations Futures
There are several potential future directions for research involving 1-ethyl-4-[3-(5-methyl-2-furyl)acryloyl]piperazine. One direction is to further investigate its potential use as an anticancer drug, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential use as a neuroprotective agent, as well as its effects on the cardiovascular system. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with various enzymes and receptors in the body.
Méthodes De Synthèse
The synthesis of 1-ethyl-4-[3-(5-methyl-2-furyl)acryloyl]piperazine involves the reaction of 1-ethylpiperazine with 3-(5-methyl-2-furyl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
1-ethyl-4-[3-(5-methyl-2-furyl)acryloyl]piperazine has been used in various scientific studies due to its potential applications in drug discovery and development. It has been shown to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs. It has also been studied for its potential use as a neuroprotective agent, as well as its effects on the cardiovascular system.
Propriétés
IUPAC Name |
(E)-1-(4-ethylpiperazin-1-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-15-8-10-16(11-9-15)14(17)7-6-13-5-4-12(2)18-13/h4-7H,3,8-11H2,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDDFGSICKRJDW-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C=CC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C(=O)/C=C/C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-[3-(5-methyl-2-furyl)acryloyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754945.png)


![2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5754978.png)


![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5754999.png)




![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5755022.png)
![N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide](/img/structure/B5755027.png)